molecular formula C8H8FNO4S B13523748 Methyl 3-fluoro-2-sulfamoylbenzoate

Methyl 3-fluoro-2-sulfamoylbenzoate

Cat. No.: B13523748
M. Wt: 233.22 g/mol
InChI Key: HEEHBPQKEHMLKJ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-sulfamoylbenzoate (CAS: 1195768-19-4) is a fluorinated benzoate ester featuring a sulfamoyl group at the 2-position and a fluorine substituent at the 3-position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing biologically active molecules due to its electron-withdrawing substituents, which enhance metabolic stability and binding affinity . Its structure combines the sulfamoyl moiety—common in agrochemicals and drugs—with fluorination, a strategy often employed to modulate pharmacokinetic properties.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-fluoro-2-sulfamoylbenzoate

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

InChI Key

HEEHBPQKEHMLKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-sulfamoylbenzoate typically involves the esterification of 3-fluoro-2-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-sulfamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-sulfamoylbenzoate involves interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester, Ethametsulfuron Methyl Ester)

  • Structure : These compounds share the methyl benzoate backbone with a sulfamoyl group but incorporate triazine rings (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl) at the sulfamoyl nitrogen.
  • Key Differences :
    • Substituents : Unlike Methyl 3-fluoro-2-sulfamoylbenzoate, sulfonylurea herbicides feature triazine substituents, which confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
    • Fluorination : The absence of fluorine in sulfonylurea herbicides reduces their lipophilicity compared to the fluorinated target compound.
  • Applications : Primarily used as herbicides, whereas this compound is geared toward pharmaceutical synthesis .

Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate

  • Structure : This analogue replaces the sulfamoyl group with a 2,6-difluorophenylsulfonamido moiety.
  • Bioactivity: The additional fluorine atoms may increase metabolic resistance, making this compound suitable for long-acting drug formulations .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Applications
This compound ~229.2 -SO₂NH₂, -F, -COOCH₃ 1.8 Pharma Intermediate
Metsulfuron Methyl Ester 381.4 -SO₂NHCONH-triazine, -COOCH₃ 2.1 Herbicide
Sandaracopimaric Acid Methyl Ester ~348.5 Diterpenoid, -COOCH₃ 6.5 Resin Component
Methyl Trifluoromethanesulfonate 164.1 -OSO₂CF₃ 0.5 Alkylating Agent


*LogP values estimated using fragment-based methods.

  • Lipophilicity: Fluorination in this compound moderately increases LogP compared to non-fluorinated sulfonamides, enhancing membrane permeability.
  • Reactivity : Unlike methyl triflate (a strong alkylating agent), the sulfamoyl group in the target compound reduces electrophilicity, lowering acute toxicity risks .

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